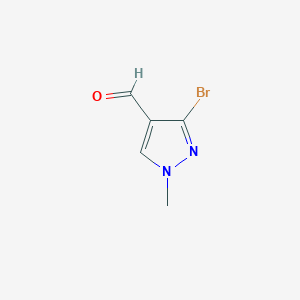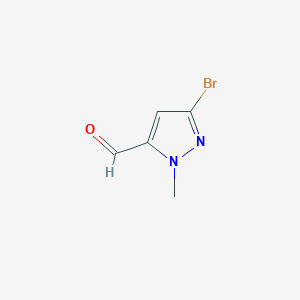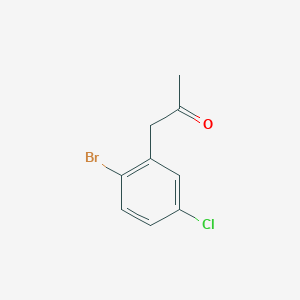
1-(2-Bromo-5-chlorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Bromo-5-chlorophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8BrClO and its molecular weight is 247.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
1-(2-Bromo-5-chlorophenyl)propan-2-one and its transition metal complexes have been synthesized using ultrasound irradiation. These complexes exhibit significant disinfectant activity, highlighting their potential application in environmental and health-related areas (Korde, 2020).
Enantiomerically Pure Synthesis
A procedure for synthesizing enantiomerically pure diarylethanes, starting from derivatives of this compound, has been developed. This method is cost-effective and scalable, providing a way to produce compounds with high enantiomeric purities (Zhang et al., 2014).
Molecular Docking and Computational Studies
Studies involving this compound derivatives have been conducted to understand their molecular interactions and biological activities. These include molecular docking analyses, which predict the binding ability of these compounds with various proteins, indicating potential pharmaceutical applications (Jayasudha et al., 2020).
Vibrational and Structural Observations
Research on the vibrational spectra and structural analysis of similar compounds to this compound provides insights into their electronic and chemical properties. This can inform the development of new materials or drugs (Venil et al., 2021).
Conformational Analyses and Biological Profiling
Detailed studies on the molecular structure and biological activity of derivatives of this compound help in understanding their potential as pharmaceutical agents. This includes analyses of their interactions with biological systems and potential medicinal properties (Thamarai et al., 2020).
Properties
IUPAC Name |
1-(2-bromo-5-chlorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZSYARDJKCAGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)
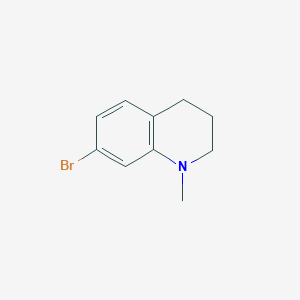


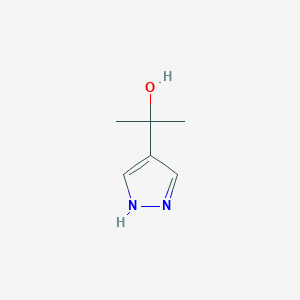
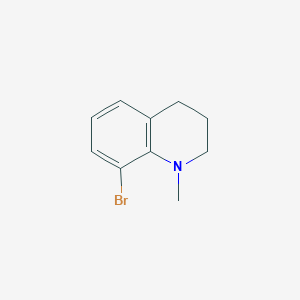
![6-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1380730.png)

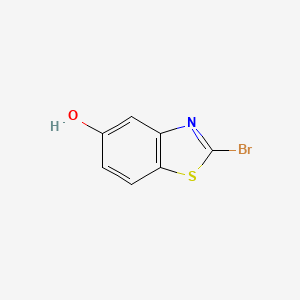
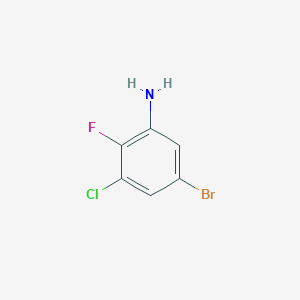
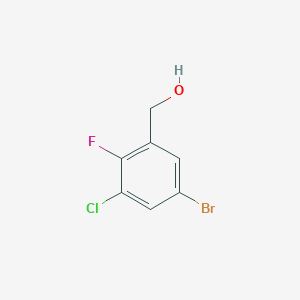
![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)
